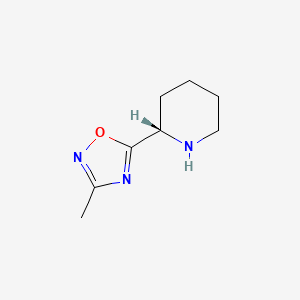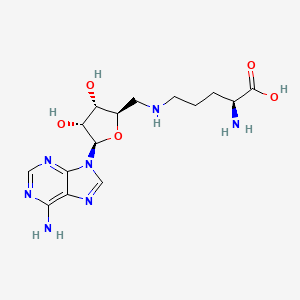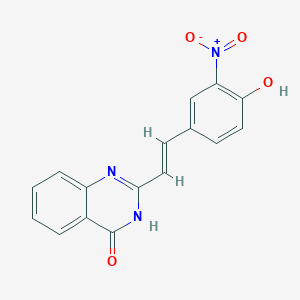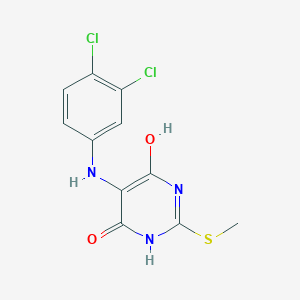
5-(3,4-Dichloroanilino)-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichlorophenyl group, a hydroxy group, and a methylthio group attached to a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3,4-dichloroaniline as the nucleophile.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.
Methylthio Substitution: The methylthio group can be introduced through a substitution reaction using methylthiolating agents such as methylthiol chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to convert the hydroxy group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylthiol chloride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of substituted pyrimidinones with various functional groups.
科学研究应用
5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
5-((3,4-Dichlorophenyl)amino)-6-methoxy-2-(methylthio)pyrimidin-4(3H)-one: Similar structure with a methoxy group instead of a hydroxy group.
5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(ethylthio)pyrimidin-4(3H)-one: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness
5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one is unique due to the specific combination of functional groups attached to the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
91064-37-8 |
|---|---|
分子式 |
C11H9Cl2N3O2S |
分子量 |
318.2 g/mol |
IUPAC 名称 |
5-(3,4-dichloroanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9Cl2N3O2S/c1-19-11-15-9(17)8(10(18)16-11)14-5-2-3-6(12)7(13)4-5/h2-4,14H,1H3,(H2,15,16,17,18) |
InChI 键 |
NSMPQZQEDMTTPL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=O)N1)NC2=CC(=C(C=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
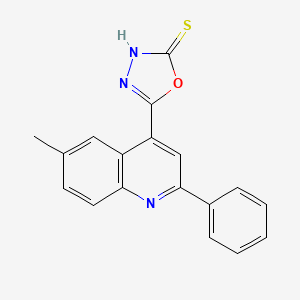


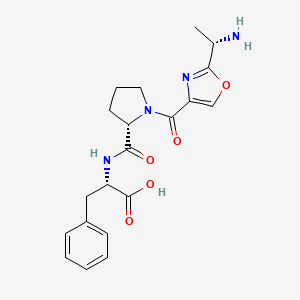
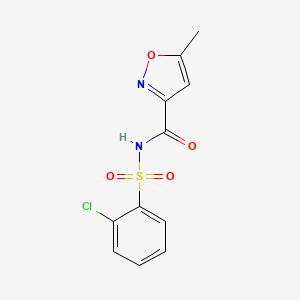
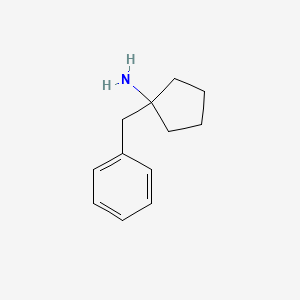
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
